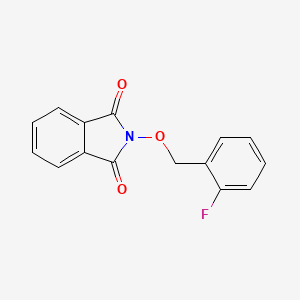

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various bioactive molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 2-fluorobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of anticonvulsant and antipsychotic drugs.

Industry: The compound is used in the production of dyes, pigments, and polymer additives

Wirkmechanismus

The mechanism of action of 2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been shown to modulate the dopamine receptor D2, which suggests its potential use as an antipsychotic agent. The compound may also inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of neurodegenerative diseases like Alzheimer’s .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione

- 2-[(2-Phenyl)methoxy]isoindole-1,3-dione

- 2-[(2-Chlorophenyl)methoxy]isoindole-1,3-dione

Uniqueness

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable scaffold in drug design .

Biologische Aktivität

2-((2-Fluorobenzyl)oxy)isoindoline-1,3-dione is an isoindoline derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound's structure features a fluorobenzyl group attached to an isoindoline-1,3-dione core, which is known for its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

The primary mechanism through which this compound exerts its effects is through interaction with the dopamine receptor D2 . The compound acts as a modulator of this receptor, influencing dopaminergic signaling pathways. Biochemical studies indicate that it binds to the allosteric site of the dopamine receptor, which may lead to alterations in receptor activity and subsequent cellular responses.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . In vitro evaluations have shown that the compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to have a mean growth inhibition (GI50) value of approximately 15.72 μM against a panel of human tumor cell lines, indicating its potential as an anticancer agent .

Neuroprotective Effects

The compound's neuroprotective capabilities have also been highlighted in research. It has been shown to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's. The interaction with acetylcholinesterase (AChE) has been noted, where it demonstrates competitive inhibition with IC50 values ranging from 2.1 to 7.4 μM , indicating its potential as a therapeutic agent for Alzheimer's disease .

The biochemical properties of this compound include:

- Competitive Inhibition of AChE : This property enhances cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits.

- Induction of Apoptosis : The compound has been observed to induce apoptosis and necrosis in Raji cells, a human Burkitt lymphoma cell line.

- Anticonvulsant Activity : In animal models, it has demonstrated anticonvulsant effects at specific dosages (e.g., 15.1 mg/kg ) in the maximal electroshock model.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQYWCYSGSJTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.